molecular formula C9H10N2O4 B1202578 4-Nitrophenyl dimethylcarbamate CAS No. 7244-70-4

4-Nitrophenyl dimethylcarbamate

Cat. No. B1202578
CAS RN: 7244-70-4
M. Wt: 210.19 g/mol
InChI Key: YBRIFDNEMBTBMJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl dimethylcarbamate is a chemical compound with the CAS Number: 7244-70-4 . It has a molecular weight of 210.19 and its IUPAC name is 4-nitrophenyl dimethylcarbamate .


Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .


Molecular Structure Analysis

The InChI code for 4-Nitrophenyl dimethylcarbamate is 1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenyl dimethylcarbamate is a powder with a melting point between 95-100°C . It is stored at room temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Nitrophenyl dimethylcarbamate: is utilized in the synthesis of various pharmaceutical compounds due to its reactivity as a carbamate ester. For instance, it has been employed as a synthon in the production of the anticancer drug lenvatinib . This process involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine, showcasing the compound’s utility in facilitating key steps in drug synthesis.

Nucleophilic Reactivity Studies

The compound’s nucleophilic reactivity is of significant interest in organic chemistry research. Studies have investigated its reactivity with various inorganic anionic oxygen-containing α-nucleophiles, providing insights into reaction mechanisms and kinetics . This research is crucial for understanding and developing new synthetic pathways in organic chemistry.

Catalysis and Macrocyclic Chemistry

4-Nitrophenyl dimethylcarbamate: is relevant in the field of catalysis, particularly in the context of N-heterocyclic carbene (NHC) based macrocycles . These macrocycles exhibit strong coordination abilities with metal ions and have shown excellent catalytic activity and optical properties, which are essential for various chemical transformations.

Environmental Chemistry

In environmental chemistry, the compound’s reactivity is explored for the oxidative decomposition of ecotoxicants. Its interactions with anionic nucleophiles in aqueous-alcoholic media are studied to develop methods for the degradation of harmful environmental pollutants .

Safety and Hazards

The safety information for 4-Nitrophenyl dimethylcarbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 4-Nitrophenyl dimethylcarbamate and similar compounds could play a significant role in future research and development in the field of nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRIFDNEMBTBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222736
Record name 4-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl dimethylcarbamate

CAS RN

7244-70-4
Record name Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=7244-70-4
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Record name 4-Nitrophenyl dimethylcarbamate
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Record name 4-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N,N-dimethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 4-Nitrophenyl dimethylcarbamate as an insecticide?

A1: 4-Nitrophenyl dimethylcarbamate, along with related compounds, acts as an acetylcholinesterase inhibitor. [] While the provided abstract doesn't delve into specific details, this mechanism generally involves the compound binding to the enzyme acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to the insect's death.

Q2: What structural features of 4-Nitrophenyl dimethylcarbamate and related compounds contribute to their insecticidal activity?

A2: The research by Metcalf et al. [] explores the synthesis and insecticidal activity of various carbamates related to 4-Nitrophenyl dimethylcarbamate. While the abstract doesn't provide specific structure-activity relationships, it suggests that modifications to the 2-dialkylamino group on the 4-nitrophenol structure could impact the compound's interaction with acetylcholinesterase and its overall insecticidal efficacy. Further investigation into the full paper would be required to uncover the precise structural features contributing to activity.

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